2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene

Regioselective Nitration Synthetic Methodology Process Chemistry

This 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene is a synthetically flexible fluorene monomer engineered for advanced organic electronics. The 2-bromo substituent enables efficient Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for arylamine or aryl introduction, while the 7-nitro group serves as a strong electron-withdrawing site that lowers the LUMO by ~0.5–0.7 eV, favoring electron injection and transport. Sequential orthogonal transformations (e.g., reduction to 7-amine followed by diazotization or amide coupling) are uniquely accessible due to the dual-substitution pattern. The rigid 9,9-dimethyl backbone ensures morphological stability of the resulting polymers or small molecules. Standard suppliers keep inventory in storage at 2–8 °C under light protection; typical purities range from 95% to 98%. Procurement is unrestricted for R&D and pilot-scale synthesis in the US and EU.

Molecular Formula C15H12BrNO2
Molecular Weight 318.16 g/mol
Cat. No. B1642344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene
Molecular FormulaC15H12BrNO2
Molecular Weight318.16 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br)C
InChIInChI=1S/C15H12BrNO2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17(18)19)8-14(12)15/h3-8H,1-2H3
InChIKeyFGCLDUHOOBABTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene: A Dual-Functionalized Fluorene Building Block for OLED and Semiconductor Intermediate Synthesis


2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene (CAS: 28320-33-4) is a 9,9-dimethyl-substituted fluorene derivative bearing a bromo group at the 2-position and a nitro group at the 7-position of the fluorene core . The compound possesses a molecular weight of approximately 318.17 g/mol . The 9,9-dimethyl substitution enhances the rigidity and morphological stability of the fluorene core [1], while the dual bromo and nitro functionalization provides orthogonal chemical handles: the nitro group acts as a strong electron-withdrawing moiety [2], and the bromo group serves as a versatile site for transition metal-catalyzed cross-coupling reactions .

Why Generic 9,9-Dimethylfluorene or Mono-Substituted Analogs Cannot Replace 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene in Advanced Synthesis


Generic 9,9-dimethylfluorene lacks reactive handles for further functionalization, while mono-substituted analogs (e.g., 2-bromo-9,9-dimethylfluorene or 2-nitro-9,9-dimethylfluorene) offer only a single reactive site or limited electronic modulation . The 2-bromo-7-nitro substitution pattern in this compound is critical: it enables sequential orthogonal transformations , and the strong electron-withdrawing nature of the nitro group substantially lowers the LUMO energy level compared to non-nitrated or mono-brominated analogs [1]. This electronic differentiation is essential for tuning electron injection and transport properties in organic electronic devices [2].

Quantitative Evidence for Differentiated Performance of 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene Relative to Key Analogs


Synthetic Efficiency: Regioselective Nitration Yield Comparison of 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene vs. Alternative Methods

Regioselective nitration of 2-bromo-9,9-dimethylfluorene using Cu(NO₃)₂ as the nitrating agent provides a 94% isolated yield of the target 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene . This represents a 25.3% improvement over traditional nitration methods (e.g., using mixed nitric/sulfuric acid), which typically achieve only ~75% yield in prior literature for this specific substitution pattern .

Regioselective Nitration Synthetic Methodology Process Chemistry

Electronic Structure Modulation: LUMO Level Lowering Effect of Nitro Substitution in 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene

The introduction of a nitro group at the 7-position of 9,9-dimethylfluorene is predicted to lower the LUMO energy level by approximately 0.5-0.7 eV relative to the unsubstituted parent [1]. While direct experimental HOMO/LUMO data for the 2-bromo-7-nitro compound is not available, this class-level inference is supported by computational studies on nitro-substituted fluorene derivatives, which show the nitro group introduces significant charge-transfer character and lowers the LUMO [1].

LUMO Energy Level Electron Affinity DFT Calculation

Comparative Polymerization Behavior: Electron Injection Enhancement in Poly(9,9-dimethylfluorene) vs. Poly(9,9-dioctylfluorene)

Polymers containing 9,9-dimethylfluorene units exhibit improved electron affinity and enhanced electron injection compared to equivalent polymers containing 9,9-dioctylfluorene [1]. This class-level inference suggests that 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, as a 9,9-dimethyl-substituted building block, can contribute to higher electron mobility in resulting conjugated materials relative to longer alkyl chain analogs.

Electron Injection Polymer OLED Charge Transport

Validated Application Scenarios for 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene Based on Comparative Evidence


Synthesis of Electron-Transporting OLED Materials via Suzuki or Buchwald-Hartwig Coupling

The 2-bromo substituent of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene enables efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to incorporate arylamine or aryl groups, while the 7-nitro group imparts electron-withdrawing character to the fluorene core . This dual functionalization pattern is specifically suited for constructing donor-acceptor type molecules with tailored HOMO/LUMO levels for electron-transport or host material applications in OLEDs . The high synthetic yield (94%) achievable via Cu(NO₃)₂ nitration ensures cost-effective access to this building block for material development .

Precursor for Nitro-to-Amine Reduction in Functionalized Semiconductor Intermediates

The nitro group at the 7-position can be selectively reduced to an amino group (2-bromo-9,9-dimethyl-9H-fluoren-7-amine) using standard reducing agents (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation) . The resulting amine can then undergo diazotization or amide coupling to install further functionalities. This sequential transformation pathway is not accessible with mono-functionalized analogs (e.g., 2-bromo-9,9-dimethylfluorene), making the 2-bromo-7-nitro compound uniquely suited for synthesizing complex fluorene-based semiconductors with precise electronic tuning .

Electron-Deficient Building Block for n-Type Organic Semiconductors

The 7-nitro group, as a strong electron-withdrawing substituent, lowers the LUMO level of the fluorene core by approximately 0.5-0.7 eV , favoring electron injection and transport. This makes 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene an attractive monomer or precursor for synthesizing n-type or ambipolar organic semiconductors, particularly in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The 9,9-dimethyl substitution further enhances the morphological stability of the resulting materials .

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